molecular formula C24H28O10 B14280637 Bipinnatin C

Bipinnatin C

Cat. No.: B14280637
M. Wt: 476.5 g/mol
InChI Key: FXDXTJXKPXLNSW-IZPJRHLFSA-N
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Description

Bipinnatin C is a naturally occurring marine neurotoxin belonging to the family of lophotoxins. It is a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. This compound is known for its unique chemical structure and significant biological activities, including its ability to irreversibly inhibit nicotinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Bipinnatin C involves several key steps, including oxidation, ring closure, and isomerization. One of the notable synthetic routes includes the use of hydrogen peroxide for nucleophilic epoxidation, followed by selective oxidation using m-chloroperbenzoic acid (m-CPBA) to form the furan and butenolide within the 14-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

Bipinnatin C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Triethylsilane.

    Substitution: Methanol under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as rubifolide and other furanocembranoid derivatives .

Mechanism of Action

Bipinnatin C exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This inhibition is unique because it selectively targets one of the two acetylcholine-binding sites on the receptor, making it a valuable tool for pharmacological investigations .

Comparison with Similar Compounds

Similar Compounds

  • Bipinnatin A
  • Bipinnatin B
  • Bipinnatin J
  • Lophotoxin

Uniqueness

Bipinnatin C is unique among its analogs due to its specific structure and the distinct manner in which it inhibits nicotinic acetylcholine receptors. Unlike other bipinnatins, this compound has a lower bimolecular reaction constant for the interaction with the receptor, indicating a different binding affinity and mechanism of action .

Properties

Molecular Formula

C24H28O10

Molecular Weight

476.5 g/mol

IUPAC Name

[(5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate

InChI

InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16?,18-,19+,20-,22+,23?,24?/m1/s1

InChI Key

FXDXTJXKPXLNSW-IZPJRHLFSA-N

Isomeric SMILES

CC1=C2[C@@H](C(CC(C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C

Origin of Product

United States

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